N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N'-(3-chlorobenzoyl)piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-18-8-4-7-17(13-18)20(26)23-22-19(25)16-9-11-24(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOYKLZQTWFPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide typically involves the following steps:
Formation of the Piperidine Core: The piperidine core can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Introduction of the Benzyl Group: The benzyl group is introduced through nucleophilic substitution reactions, often using benzyl halides as reagents.
Coupling with 3-Chlorobenzenecarbohydrazide: The final step involves coupling the benzyl-piperidine intermediate with 3-chlorobenzenecarbohydrazide under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Biological Research: The compound is used in studies related to its antiviral and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide involves its interaction with specific molecular targets. The benzyl-piperidine moiety is known to interact with opioid receptors, which may explain its potential analgesic properties . Additionally, the compound may inhibit certain enzymes or proteins involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s carbohydrazide scaffold is shared with several analogs, but substituent modifications lead to distinct properties:
Physicochemical Properties
- Lipophilicity : The benzyl-piperidine group in the target compound contributes to moderate lipophilicity (predicted logP ~3.5), whereas the sulfonyl-containing analog exhibits higher polarity (logP ~2.8) due to the sulfonyl group. The fluorinated isoxazole derivative may have enhanced logP (~4.0) due to fluorine’s electronegativity and isoxazole’s hydrophobic nature.
- Solubility : The sulfonyl group in likely improves aqueous solubility compared to the target compound. In contrast, the chromene-based analog shows reduced solubility due to extended aromaticity.
- Thermal Stability : Melting points for similar carbohydrazides (e.g., 161–162°C for ) suggest moderate thermal stability, consistent with the target compound’s expected profile.
Biological Activity
N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22ClN3O3
- Molecular Weight : 407.92 g/mol
- CAS Number : 478064-38-9
The compound features a piperidine ring, which is often associated with various biological activities, including neurotransmitter modulation and receptor antagonism.
Research indicates that derivatives of piperidine compounds can influence various biological pathways. The following mechanisms have been identified for this compound:
- Inhibition of Acetylcholinesterase (AChE) : Similar compounds have shown the ability to inhibit AChE, leading to increased levels of acetylcholine (ACh) in the synaptic cleft. This is crucial for enhancing cholinergic transmission, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .
- CCR3 Antagonism : Studies on related benzylpiperidine derivatives have demonstrated their role as antagonists for CC chemokine receptors, particularly CCR3. This antagonism can inhibit eosinophil chemotaxis, suggesting potential applications in treating asthma and other allergic conditions .
- Anti-inflammatory Effects : The structural components of this compound may confer anti-inflammatory properties, potentially through modulation of cytokine release and immune response pathways.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | Increased ACh levels | |
| CCR3 Antagonism | Reduced eosinophil activity | |
| Anti-inflammatory Potential | Modulation of cytokines |
Case Studies
Several studies have explored the effects of similar compounds on biological systems:
- Study on Alzheimer’s Disease : A series of piperidine derivatives were tested for their ability to inhibit AChE. Results showed significant improvement in cognitive function in animal models, suggesting that similar mechanisms may apply to this compound .
- Allergic Response Modulation : In vitro studies demonstrated that benzylpiperidine derivatives could effectively block CCR3-mediated pathways, reducing inflammation in models of allergic asthma . This indicates a promising therapeutic avenue for this compound.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key steps include:
- Piperidine core functionalization : Benzyl protection of the piperidine nitrogen, followed by carbonyl activation using reagents like 3-chlorobenzenecarboxylic acid chloride (analogous to methods in ).
- Hydrazide coupling : React the activated carbonyl intermediate with carbohydrazide under inert conditions (N₂ atmosphere) to minimize oxidation by-products .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%, ).
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR to verify benzyl, piperidinyl, and chlorophenyl moieties (e.g., δ ~7.2–7.4 ppm for aromatic protons, ).
- Purity assessment : HPLC with UV detection (λ = 254 nm) ; mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]⁺ expected at m/z ~428).
- Crystallinity : X-ray diffraction (if crystalline) or DSC for thermal stability analysis .
Q. What safety protocols should be followed during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis .
- Contradictions : While some SDS reports "no known hazards" , structurally similar compounds show acute toxicity (oral LD₅₀ < 500 mg/kg, ). Assume precautionary measures.
Advanced Research Questions
Q. How can researchers optimize reaction yields when reproducibility issues arise?
- Methodological Answer :
- Parameter control : Maintain strict temperature (±2°C) and stoichiometric ratios (e.g., 1:1.05 acyl chloride:hydrazide) to minimize side reactions .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate carbonyl activation .
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust reaction time or workup steps .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay validation : Compare results across cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ ranges) to assess target specificity .
- Orthogonal assays : Pair enzymatic inhibition studies with cellular viability assays (e.g., MTT) to distinguish direct activity from cytotoxicity .
- Structural analogs : Test derivatives (e.g., fluorobenzamide variants, ) to isolate pharmacophore contributions.
Q. What mechanistic insights exist for its stability under varying pH conditions?
- Methodological Answer :
- Degradation studies : Incubate the compound in buffers (pH 2–12) and monitor via HPLC. Acidic conditions may hydrolyze the hydrazide bond (t₁/₂ < 24 hrs at pH 2, ).
- Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to enhance shelf life .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Crystallinity vs. amorphous forms : Recrystallize from ethanol/water and compare DSC profiles with literature (e.g., MP 170–176°C for similar piperidinyl derivatives, ).
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃); report solvent conditions explicitly .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
